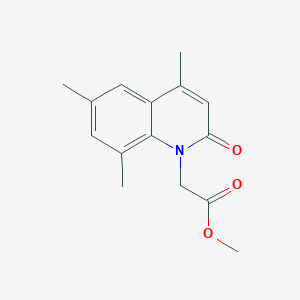
methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate, with the CAS number 890092-46-3, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of C15H17NO3 and a molecular weight of 259.31 g/mol. The compound features a quinoline ring system that is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with 4,6,8-trimethylquinoline derivatives.
- Esterification : The quinoline derivative is reacted with acetic anhydride or acetyl chloride to form the acetate ester.
- Purification : The product is purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 15 | Induction of autophagic cell death |
| MCF-7 (Breast) | 20 | ROS/RNS upregulation leading to apoptosis |
| HCT116 (Colon) | 25 | Inhibition of cell proliferation |
These results suggest that the compound may induce cell death through oxidative stress mechanisms and modulation of cellular signaling pathways.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The antimicrobial action is believed to result from the disruption of microbial cell membranes and interference with metabolic pathways.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could act on cellular receptors to alter signaling pathways associated with apoptosis.
- Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leads to cellular damage and death.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on melanoma cells. The findings indicated that treatment with this compound resulted in significant apoptosis characterized by DNA fragmentation and activation of caspases .
Synergistic Effects with Other Agents
Another research highlighted the synergistic effects when combining this compound with conventional chemotherapeutics like doxorubicin. This combination enhanced cytotoxicity against resistant cancer cell lines .
属性
IUPAC Name |
methyl 2-(4,6,8-trimethyl-2-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-5-11(3)15-12(6-9)10(2)7-13(17)16(15)8-14(18)19-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXCAYXFXACTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2CC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














